1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester
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Overview
Description
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, an acetic acid moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 1H-Pyrrole-2-acetic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group and the ester moiety can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-1-methyl-, methyl ester
- 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-1-[2-[(methylsulfonyl)oxy]ethyl]-, methyl ester
Uniqueness
1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
162152-12-7 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-4-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-19-13(17)8-12-14(15(18)20-2)11(9-16-12)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
WHJCFWCYNLHYMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CN1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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